5-Chloro-2-phenyl-1,3-benzoxazol-6-ol
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Overview
Description
5-Chloro-2-phenylbenzo[d]oxazol-6-ol is a chemical compound with the molecular formula C13H8ClNO It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenylbenzo[d]oxazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with a chlorinated benzoyl chloride derivative in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for 5-Chloro-2-phenylbenzo[d]oxazol-6-ol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenylbenzo[d]oxazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Halogen substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
5-Chloro-2-phenylbenzo[d]oxazol-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenylbenzo[d]oxazol-6-ol involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is facilitated by hydrophobic and hydrogen bonding interactions between the compound and the enzyme.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzo[d]oxazole: Similar structure but lacks the chlorine substituent.
5-Chloro-2-phenylbenzo[d]thiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-Phenylbenzoxazole: Another benzoxazole derivative with different substituents.
Uniqueness
5-Chloro-2-phenylbenzo[d]oxazol-6-ol is unique due to the presence of both a chlorine atom and a phenyl group, which confer specific chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the phenyl group contributes to its hydrophobic interactions in biological systems.
Biological Activity
5-Chloro-2-phenyl-1,3-benzoxazol-6-ol is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula: C13H8ClN2O
Molecular Weight: 232.67 g/mol
CAS Number: 136742-04-6
IUPAC Name: this compound
The compound features a benzoxazole ring system, which is known for its role in various biological activities, including antimicrobial and anticancer effects.
Anticancer Activity
Research indicates that benzoxazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : The compound has shown activity against breast cancer (MCF-7), lung cancer (A549), liver cancer (HepG2), and prostate cancer (PC3) cells .
Cancer Type | Cell Line | IC50 (µM) |
---|---|---|
Breast Cancer | MCF-7 | 12.5 |
Lung Cancer | A549 | 15.0 |
Liver Cancer | HepG2 | 10.0 |
Prostate Cancer | PC3 | 14.0 |
These findings suggest that the compound's structure contributes to its ability to inhibit cancer cell proliferation.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. The compound demonstrated effectiveness against various bacterial strains:
Microorganism | Type | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Gram-positive | 32 |
Escherichia coli | Gram-negative | 64 |
Candida albicans | Fungal | 16 |
The minimal inhibitory concentrations (MIC) indicate that the compound possesses significant antibacterial and antifungal activity .
The mechanism by which this compound exerts its biological effects is primarily through the interaction with cellular targets:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells.
- Disruption of Cell Membrane Integrity : Its antimicrobial action likely involves disrupting bacterial cell membranes.
- Induction of Apoptosis : Studies suggest that the compound can trigger programmed cell death in malignant cells, contributing to its anticancer properties.
Study on Anticancer Activity
A study conducted by Bernard et al. (2014) evaluated the efficacy of various benzoxazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth across multiple cancer cell lines, highlighting its potential as a chemotherapeutic agent .
Study on Antimicrobial Properties
In another investigation by Kakkar et al. (2019), the antimicrobial activity of benzoxazole derivatives was assessed against clinical isolates of bacteria and fungi. The study found that compounds similar to this compound exhibited potent activity against resistant strains of Staphylococcus aureus and Candida albicans, suggesting its utility in treating infections caused by resistant pathogens .
Properties
CAS No. |
136742-04-6 |
---|---|
Molecular Formula |
C13H8ClNO2 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
5-chloro-2-phenyl-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C13H8ClNO2/c14-9-6-10-12(7-11(9)16)17-13(15-10)8-4-2-1-3-5-8/h1-7,16H |
InChI Key |
IVBUMMCLIHGEND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3O2)O)Cl |
Origin of Product |
United States |
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